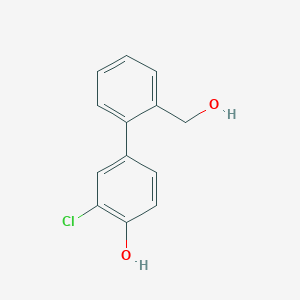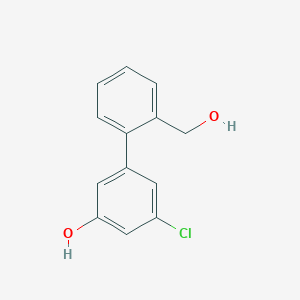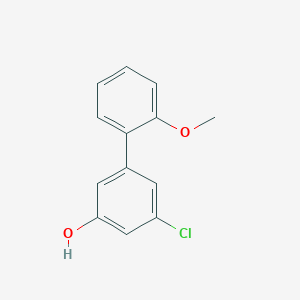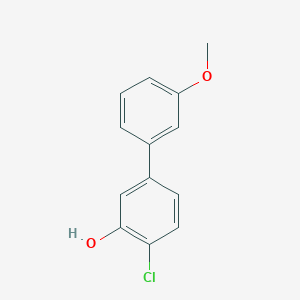
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% (2C5FMP) is a phenol compound with a wide range of applications in both scientific research and industrial applications. It is a pale yellow crystalline solid, with a melting point of 43-45 °C and a boiling point of 139-141 °C. It is soluble in water, ethanol and methanol. 2C5FMP is used as a reagent in organic synthesis and as a starting material for various fine chemicals.
Mécanisme D'action
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is a phenol compound, and its mechanism of action is similar to that of other phenols. It acts as an acid, donating a proton to a nucleophile, resulting in the formation of a covalent bond between the two molecules. It is also a Lewis acid, which can accept electrons from a Lewis base, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Its antioxidant activity has been studied and it has been found to reduce oxidative stress in cells. It also has been found to have anti-inflammatory activity, and to have an inhibitory effect on the growth of some cancer cells. In addition, it has been found to have a protective effect against some types of DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is a relatively inexpensive and widely available reagent, making it an attractive choice for laboratory experiments. Its reactivity and solubility make it easy to use in a variety of reactions. However, it is important to note that it is a strong acid, and should be handled with caution.
Orientations Futures
Given its wide range of applications, there are a number of potential future directions for the use of 2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. These include further research into its antioxidant and anti-inflammatory activities, as well as its potential use in the synthesis of more complex organic compounds. In addition, further research into its mechanism of action could lead to the development of new and improved catalysts for specific reactions. Finally, its use as a reagent for the synthesis of pharmaceuticals and other fine chemicals could be explored, as well as its potential use in the synthesis of polymers and other materials.
Méthodes De Synthèse
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized by three different methods. The first method involves the reaction of 2-chloro-5-fluorophenol with a Grignard reagent. The second method involves the reaction of 2-chloro-5-fluorophenol with a N-chlorosuccinimide in the presence of an aqueous base. The third method involves the reaction of 2-chloro-5-fluorophenol with an alkyl halide in the presence of a base.
Applications De Recherche Scientifique
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of polymers, and the synthesis of fragrances. It has also been used in the synthesis of organic compounds, such as amines, esters, and nitriles. In addition, it has been used as a catalyst in the hydrogenation of alkenes, and as a reagent in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
2-chloro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-5-12(15)10(6-8)9-3-4-11(14)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQONJCOIGWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685893 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261919-51-0 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














